molecular formula C16H12F5NO2 B6574668 3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide CAS No. 1170469-75-6

3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide

Cat. No.: B6574668
CAS No.: 1170469-75-6
M. Wt: 345.26 g/mol
InChI Key: SRBRWHDHCWQYNS-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzamide structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the trifluoromethylphenoxy group, resulting in different chemical properties.

    N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide: Lacks the difluoro substitution on the benzamide ring.

Uniqueness

3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Properties

IUPAC Name

3,4-difluoro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5NO2/c17-13-5-4-10(8-14(13)18)15(23)22-6-7-24-12-3-1-2-11(9-12)16(19,20)21/h1-5,8-9H,6-7H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBRWHDHCWQYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNC(=O)C2=CC(=C(C=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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